molecular formula C21H26N2O4S B4022972 N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4022972
M. Wt: 402.5 g/mol
InChI Key: CJDFBONZMQLNAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N1-Cyclopentyl-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide involves intricate processes, including condensation reactions and the use of specific reagents to introduce sulfonyl and phenoxyphenyl groups. Studies have shown the preparation of related disulfonylamines through the condensation of amines with sulfonyl chlorides, using sodium hydride as a base (Schaper et al., 2001). Such methodologies could be adapted for the synthesis of N1-Cyclopentyl-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this category often exhibits significant features such as puckered carbocycles and trigonal-planar nitrogen configurations. Crystal structure determinations reveal short intramolecular C-H···O contacts and elongated C-N bonds, highlighting the influence of the sulfonyl group on the molecular conformation (Schaper et al., 2001).

properties

IUPAC Name

N-cyclopentyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16(21(24)22-17-8-6-7-9-17)23(28(2,25)26)18-12-14-20(15-13-18)27-19-10-4-3-5-11-19/h3-5,10-17H,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDFBONZMQLNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 6
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

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